molecular formula C11H13ClO2 B8078464 4-(4-Chlorobutoxy)benzaldehyde

4-(4-Chlorobutoxy)benzaldehyde

Cat. No. B8078464
M. Wt: 212.67 g/mol
InChI Key: XEFCBKRSYOWBFD-UHFFFAOYSA-N
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Description

4-(4-Chlorobutoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorobutoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorobutoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis and Chemical Reactions :

    • The use of benzaldehydes, including derivatives like 4-(4-Chlorobutoxy)benzaldehyde, in Pd-catalyzed ortho C-H hydroxylation reactions has been studied. Such reactions are crucial in organic synthesis (Chen, Ozturk, & Sorensen, 2017).
    • Benzaldehydes have been employed in the regioselective protection of hydroxyl groups, demonstrating their utility in synthetic chemistry (Plourde & Spaetzel, 2002).
  • Synthesis of Benzaldehyde for Industrial Applications :

    • Research on the enzymatic production of benzaldehyde, a compound with wide applications in the flavor and fragrance industries, has been conducted using l-phenylalanine, showing the relevance of benzaldehydes in biotechnological processes (Takakura, Ono, Danjo, & Nozaki, 2022).
  • Photocatalysis and Material Science :

    • Benzaldehydes are used in the synthesis of organic compounds with nonlinear optical properties, highlighting their importance in material science and photonics (Singh, Singh, Singh, & Singh, 2001).
  • Pharmaceutical and Biological Applications :

  • Environmental Applications :

properties

IUPAC Name

4-(4-chlorobutoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFCBKRSYOWBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobutoxy)benzaldehyde

Synthesis routes and methods

Procedure details

4-Hydroxybenzaldehyde (26.4 g) in dimethylformamide (50 mL) is added to sodium hydride (8.64 g of 60% in oil) in dimethylformamide (200 mL). 1-Bromo-3-chloropropane (93.2 g) is added and the mixture stirred at 60° C. for 3 hours. The mixture is poured into water (400 mL) and extracted with diethyl ether (3×150 mL). The extracts are dried over MgSO4, filtered and evaporated to leave an orange oil. The oil is distilled end 40.7 g of the title compound collected at 158°-175° C./0.7 mmHg as a yellow oil.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
93.2 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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